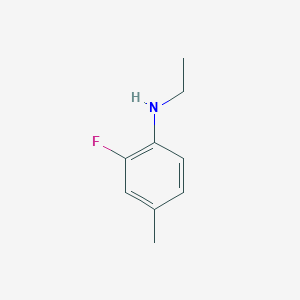

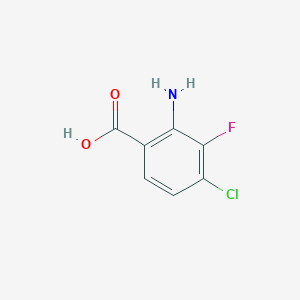

N-ethyl-2-fluoro-4-methylaniline

説明

“N-ethyl-2-fluoro-4-methylaniline” is an organic compound with the CAS Number: 1040034-80-7 . It has a molecular weight of 153.2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H12FN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 153.2 . The density of a similar compound, 2-Fluoro-4-methylaniline, is 1.108 g/mL at 25 °C .科学的研究の応用

Metabonomic Assessment and Toxicity Biomarkers

N-ethyl-2-fluoro-4-methylaniline's impact on biological systems has been explored through metabonomic assessments, revealing its effects on low-molecular-weight metabolites in organisms such as earthworms. This compound, alongside other fluoroanilines, has shown specific biochemical changes in treated organisms, indicating its potential utility in developing novel biomarkers for xenobiotic toxicity. These findings are crucial for understanding the compound's interactions with biological systems and its environmental impact (Bundy et al., 2002).

Catalytic Applications in Organic Synthesis

Research into this compound has also uncovered its relevance in catalysis, particularly in reactions involving carbon dioxide as a C1 building block. A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex, utilizing fluorous imidazolium salts derived from fluoroanilines, demonstrated enhanced catalytic efficiency for formylating and methylating amines with CO2. This application highlights the compound's role in green chemistry and sustainable industrial processes (Yang et al., 2015).

Molecular Imaging Probes

In the field of molecular imaging, particularly positron emission tomography (PET), derivatives of this compound have been synthesized and evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for β-amyloid aggregates, suggesting their utility in diagnosing and monitoring Alzheimer's disease through non-invasive imaging techniques (Cui et al., 2012).

Chemical Hybridizing Agents in Agriculture

The compound's derivatives have been explored for their application as chemical hybridizing agents in agriculture, particularly for inducing male sterility in hermaphrodite plants like common wheat. This research suggests potential agricultural uses of this compound derivatives in improving crop breeding and hybrid seed production processes (Iskra et al., 2013).

Material Science and Polymer Chemistry

In material science and polymer chemistry, this compound has been implicated in the synthesis of conducting polymers with potential applications in charge-storage devices and ion-exchange membranes. These materials show promise for use in energy storage systems and water purification technologies, demonstrating the compound's versatility across various scientific disciplines (Sahin et al., 2009; Sivakkumar & Saraswathi, 2004).

Safety and Hazards

作用機序

Mode of Action

It is known that the compound can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions suggest that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that the compound can be involved in multistep synthesis reactions, which suggests that it might affect various biochemical pathways .

Pharmacokinetics

It is known that the compound can undergo metabolism in rat liver microsomes, producing metabolites from side-chain c-hydroxylation (benzyl alcohols and benzaldehydes) and n-hydroxylation (hydroxylamines and nitroso derivatives) . This suggests that the compound might have significant bioavailability and could be metabolized in the body.

Result of Action

It is known that the compound can be used in the preparation of other compounds such as 6-chloro-5-fluoroindole and an (s)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . This suggests that the compound might have significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound’s reactions can be affected by the presence of other groups in the molecule . This suggests that environmental factors might also influence the compound’s action.

特性

IUPAC Name |

N-ethyl-2-fluoro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRYGGMMNMYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)

amine](/img/structure/B3076121.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)

amine](/img/structure/B3076207.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine](/img/structure/B3076212.png)

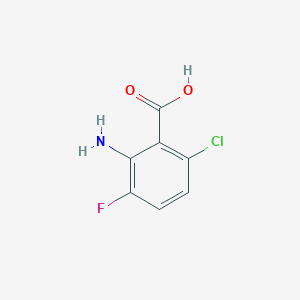

![2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid](/img/structure/B3076227.png)

![3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one](/img/structure/B3076232.png)